molecular formula C40H78FeO4 B12937744 Iron(II) icosanoate

Iron(II) icosanoate

Cat. No.: B12937744
M. Wt: 678.9 g/mol
InChI Key: PVZOTXOEUOCVPV-UHFFFAOYSA-L
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Description

Iron(II) icosanoate is a coordination compound consisting of iron in the +2 oxidation state and icosanoate, a long-chain fatty acid anion derived from icosanoic acid (arachidic acid)

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(II) icosanoate can be synthesized through the reaction of iron(II) chloride with icosanoic acid in the presence of a base. The reaction typically involves dissolving iron(II) chloride in an appropriate solvent, such as ethanol, and then adding icosanoic acid along with a base like sodium hydroxide to facilitate the formation of the this compound complex. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include the use of larger reaction vessels, continuous stirring, and controlled temperature conditions to optimize yield and purity. Additionally, purification steps such as filtration and recrystallization may be employed to obtain high-purity this compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Iron(II) icosanoate undergoes various chemical reactions, including:

    Oxidation: Iron(II) can be oxidized to iron(III) in the presence of oxidizing agents.

    Reduction: Iron(III) can be reduced back to iron(II) using reducing agents.

    Substitution: Ligand exchange reactions can occur, where the icosanoate ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce iron(III) back to iron(II).

    Substitution: Ligand exchange reactions can be facilitated by adding competing ligands in excess under controlled temperature and pH conditions.

Major Products Formed

    Oxidation: Iron(III) icosanoate and other iron(III) complexes.

    Reduction: Regeneration of this compound.

    Substitution: Formation of new iron(II) complexes with different ligands.

Scientific Research Applications

Iron(II) icosanoate has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.

    Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for iron deficiency.

    Industry: Utilized in the production of specialized materials, such as magnetic nanoparticles and coatings.

Mechanism of Action

The mechanism of action of iron(II) icosanoate involves its ability to participate in redox reactions, where it can alternate between iron(II) and iron(III) states. This redox activity is crucial for its role as a catalyst and in biological systems. The molecular targets and pathways involved include interactions with enzymes and proteins that require iron as a cofactor, as well as participation in electron transfer processes.

Comparison with Similar Compounds

Iron(II) icosanoate can be compared with other iron(II) carboxylates, such as iron(II) acetate and iron(II) oxalate. While these compounds share similar redox properties, this compound is unique due to its long-chain fatty acid ligand, which imparts different solubility and reactivity characteristics. Similar compounds include:

    Iron(II) acetate: Commonly used in catalysis and as a precursor for other iron compounds.

    Iron(II) oxalate: Used in the synthesis of iron oxides and as a reducing agent.

This compound’s long-chain fatty acid ligand makes it particularly interesting for applications requiring hydrophobic properties and interactions with lipid membranes.

Properties

Molecular Formula

C40H78FeO4

Molecular Weight

678.9 g/mol

IUPAC Name

icosanoate;iron(2+)

InChI

InChI=1S/2C20H40O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2

InChI Key

PVZOTXOEUOCVPV-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2]

Origin of Product

United States

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